

3-(4-chlorobutyl)-1H-indole-5-carbonitrile

chemical properties

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Compound of Interest

Compound Name: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

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An In-Depth Technical Guide to **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**

Introduction

3-(4-chlorobutyl)-1H-indole-5-carbonitrile, identified by CAS number 143612-79-7, is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.^[1] Structurally, it features an indole core, which is a prevalent scaffold in numerous biologically active molecules, functionalized at the C3 position with a 4-chlorobutyl side chain and at the C5 position with a nitrile group.^{[1][2][3]} This compound typically presents as a white to off-white crystalline powder.^[1] Its primary importance lies in its role as a key building block and advanced intermediate in the synthesis of various pharmaceutical agents, most notably the FDA-approved antidepressant, Vilazodone.^{[4][5]} The specific arrangement of its functional groups—the reactive chlorobutyl chain and the versatile indole nitrile moiety—makes it an ideal precursor for constructing complex molecular architectures required for targeted therapeutic action.^[1]

Physicochemical Properties

The physical and chemical characteristics of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** are fundamental to its handling, storage, and application in synthetic chemistry. These properties dictate its solubility, reactivity, and stability under various experimental conditions.

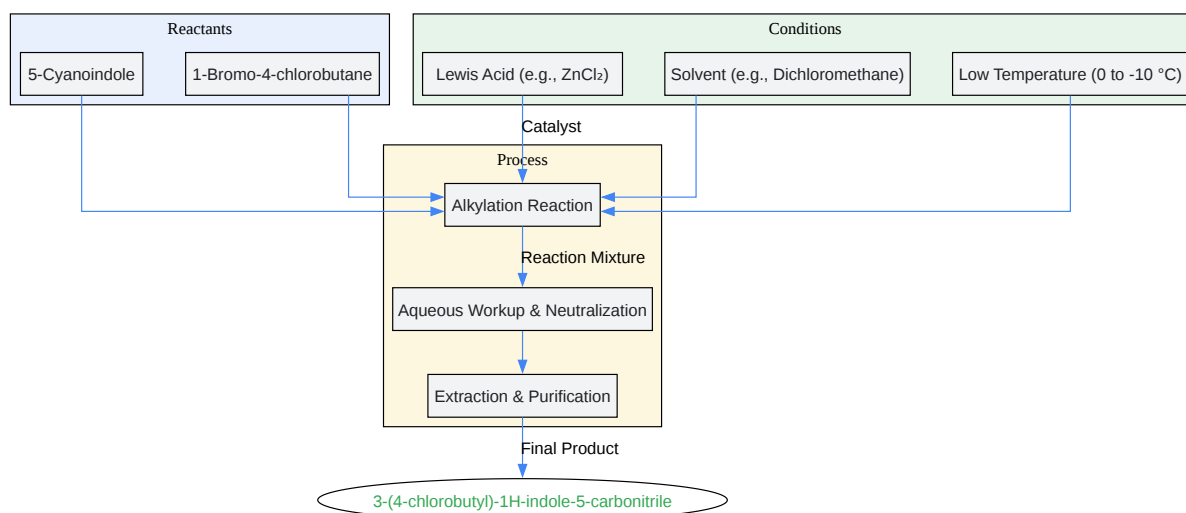
Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ ClN ₂	[1][6]
Molecular Weight	232.71 g/mol	[1][6][7]
Appearance	White to almost white powder/crystal	[1]
Melting Point	98 - 102 °C	[1][8]
Boiling Point	489.85 °C at 760 mmHg (Predicted)	[9]
Density	1.314 g/cm ³	[9]
Flash Point	250.053 °C	[9]
Refractive Index	1.624	[9]
XLogP3	2.5	[6][7]
Topological Polar Surface Area	39.6 Å ²	[6][7]
Hydrogen Bond Donor Count	1	[6][7]
Hydrogen Bond Acceptor Count	1	[6][7]

Synthesis and Manufacturing

The synthesis of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is a critical process for the pharmaceutical industry. Several synthetic routes have been developed, with a common strategy involving the alkylation of the indole ring at the C3 position. One prevalent and efficient method involves the Lewis acid-catalyzed Friedel-Crafts-type alkylation of 5-cyanoindole.

Synthetic Pathway: Alkylation of 5-Cyanoindole

A widely employed synthesis involves the reaction of 5-cyanoindole with a 4-chlorobutylating agent in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).^{[10][11]} The Lewis acid activates the alkylating agent, facilitating the electrophilic attack on the electron-rich C3 position of the indole ring.



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Caption: Workflow for the synthesis of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**.

Detailed Experimental Protocol

The following protocol is a representative example based on established synthetic methods. [\[10\]](#)

- **Reactor Setup:** A clean, dry reactor is charged with a suitable solvent, such as dichloromethane (DCM), under a nitrogen atmosphere to maintain inert conditions.

- **Catalyst Addition:** The reaction vessel is cooled to a temperature between 0-5 °C. Anhydrous zinc chloride (1.1 equivalents) is added to the solvent with stirring.
- **Reactant Addition:** 5-Cyanoindole (1.0 equivalent) is added to the mixture.[\[10\]](#)
- **Alkylation:** The temperature is further lowered to approximately -10 °C. 1-Bromo-4-chlorobutane (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the low temperature to control the exothermic reaction and minimize side-product formation.[\[10\]](#)
- **Reaction Monitoring:** After the addition is complete, the temperature is raised to 0 °C and the reaction is stirred for several hours (e.g., 2 hours).[\[10\]](#) The progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching and Workup:** Upon completion, the reaction is quenched by the addition of ice water. The mixture is then neutralized with an aqueous base, such as 1N sodium hydroxide solution, to a pH of 7.[\[10\]](#)
- **Extraction:** The organic layer is separated. The aqueous layer may be further extracted with dichloromethane to maximize yield. The combined organic phases are then washed with saturated brine to remove residual water and inorganic salts.[\[10\]](#)
- **Purification:** The organic solvent is removed under reduced pressure (rotary evaporation). The resulting crude residue is purified by recrystallization from a suitable solvent system, such as isopropyl acetate, to yield the final product with high purity (e.g., >99%).[\[10\]](#)

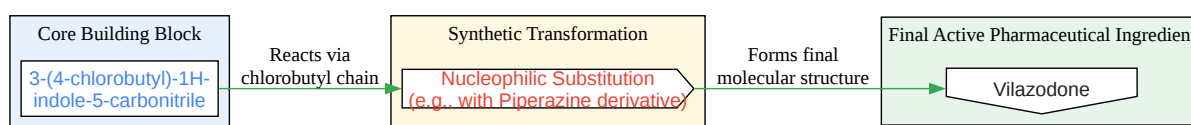
Chemical Reactivity and Applications

The synthetic utility of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** stems from the distinct reactivity of its functional groups, which allows it to serve as a versatile intermediate.

- **The Chlorobutyl Chain:** The terminal chlorine atom on the butyl chain is a good leaving group, making this position susceptible to nucleophilic substitution (S_N2) reactions. This is the key reactive site for its role in synthesizing Vilazodone, where it is reacted with a piperazine derivative.

- The Indole Moiety: The indole ring is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets.[2][3] The N-H proton can be deprotonated with a strong base to perform N-alkylation, although reactions at the C3 position are generally more favorable due to its higher nucleophilicity.[12][13]
- The Nitrile Group: The cyano group ($\text{C}\equiv\text{N}$) is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.

Its primary and most well-documented application is as a crucial intermediate in the multi-step synthesis of Vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT_{1a} receptor partial agonist.[4][14] It is also used as an intermediate for Veratrazodone hydrochloride.[9]



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Caption: Role of the compound as a key intermediate in drug synthesis.

Spectroscopic Profile (Predicted)

While raw spectral data requires experimental acquisition, the structure of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** allows for the prediction of its characteristic spectroscopic features.

- ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring (typically in the 7.0-8.0 ppm range), a broad singlet for the N-H proton (variable, often >8.0 ppm), and multiplets for the eight protons of the butyl chain. The CH₂ group adjacent to the chlorine (CH₂Cl) would be the most downfield of the aliphatic protons (around 3.6 ppm), while the CH₂ group attached to the indole ring would appear around 2.8 ppm.

- ¹³C NMR: The spectrum would display 13 unique carbon signals. Aromatic carbons would resonate in the 110-140 ppm range, the nitrile carbon (C≡N) would appear around 118-120 ppm, and the four aliphatic carbons of the butyl chain would be observed in the upfield region (25-45 ppm).
- IR Spectroscopy: Key vibrational frequencies would include a sharp, medium-intensity peak for the C≡N stretch (around 2220-2230 cm⁻¹), a broad peak for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (2850-3100 cm⁻¹), and a C-Cl stretch in the fingerprint region (600-800 cm⁻¹).
- Mass Spectrometry: The exact mass is 232.0767 g/mol .[\[6\]](#)[\[7\]](#) The mass spectrum would show a molecular ion peak (M⁺) at m/z 232 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl.

Safety and Handling

Proper handling and storage are essential when working with **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**.

- Hazard Classification: The compound is classified as harmful.[\[7\]](#)[\[8\]](#) GHS hazard statements indicate it is harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[\[7\]](#)[\[8\]](#)
- Precautionary Measures: Safe handling requires working in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[\[15\]](#) Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[\[15\]](#)
- Storage Conditions: It should be stored in a tightly closed container in a cool, dry place, away from moisture and strong light or heat.[\[9\]](#) Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C is also recommended to ensure long-term stability.

Conclusion

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a high-value chemical intermediate whose molecular architecture is expertly tailored for applications in pharmaceutical synthesis. Its combination of a reactive alkyl halide side chain and a biologically relevant indole core makes it

an indispensable component in the production of modern therapeutics targeting neurological disorders.[1] A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is crucial for researchers and drug development professionals seeking to leverage this versatile building block for the creation of novel and effective medicines.

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